molecular formula C28H25N3O3S B4887992 2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B4887992
M. Wt: 483.6 g/mol
InChI Key: JEWMLDLMTPIHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-METHOXY-3-[(PYRIDIN-2-YLSULFANYL)METHYL]PHENYL}-3-(4-METHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely, from room

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-33-22-13-11-21(12-14-22)31-27(30-24-8-4-3-7-23(24)28(31)32)19-10-15-25(34-2)20(17-19)18-35-26-9-5-6-16-29-26/h3-17,27,30H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWMLDLMTPIHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)CSC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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